Triethyldodecylammonium bromide
Description
Triethyldodecylammonium bromide (TEA-C12) is a quaternary ammonium compound (QAC) with the chemical formula [(C₂H₅)₃(C₁₂H₂₅)N]⁺Br⁻. It features three ethyl groups and a dodecyl (C12) alkyl chain attached to a nitrogen center. TEA-C12 is primarily studied for its surfactant properties and biological effects. Notably, it exhibits neurotoxic effects on myelinated nerve fibers and disrupts the blood-nerve barrier in mice, as demonstrated in experimental studies . Its molecular weight is approximately 350.4 g/mol, distinguishing it from other QACs through its unique combination of ethyl substituents and intermediate alkyl chain length.
Properties
CAS No. |
18186-71-5 |
|---|---|
Molecular Formula |
C18H40BrN |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
dodecyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C18H40N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VVNBOKHXEBSBQJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Related CAS |
18144-34-8 (Parent) |
Synonyms |
C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares TEA-C12 with structurally analogous QACs:
Key Observations :
Key Observations :
- Chain Length vs. Toxicity : Longer chains (C14–C16) correlate with higher toxicity. Cetrimide (C16) has a lower LD₅₀ than tetradecyltrimethylammonium bromide (C14) .
- Applications : Methyl-substituted QACs (e.g., Cetrimide) dominate pharmaceutical and industrial uses due to optimized surfactant efficacy and regulatory acceptance.
Interaction with Other Compounds
- Synergistic Effects : Mixtures of cetyltrimethylammonium bromide (C16) and tetradecyltrimethylammonium bromide (C14) exhibit temperature-dependent interactions, with critical micelle concentrations (CMCs) influenced by electrolyte presence .
- Charge-Assisted Interactions : TEA-C12’s ethyl groups may reduce hydrogen-bonding capacity compared to methyl-substituted QACs, affecting stability in ionic solutions .
Research Findings and Data Trends
Surfactant Efficiency
- Critical Micelle Concentration (CMC): Cetrimide (C16): 0.1 mM Tetradecyltrimethylammonium bromide (C14): 3.5 mM TEA-C12 (C12): Not reported, but expected to be higher due to shorter chain length.
Antimicrobial Activity : Cetrimide’s C16 chain provides superior bactericidal action against Gram-positive bacteria compared to shorter-chain QACs .
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